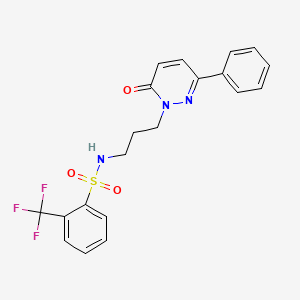
N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-2-(trifluoromethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-2-(trifluoromethyl)benzenesulfonamide is a complex organic compound with notable chemical and biological properties. Its structure includes a pyridazinone core, a phenyl group, and a benzenesulfonamide moiety with a trifluoromethyl group, making it an interesting subject for chemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-2-(trifluoromethyl)benzenesulfonamide typically involves a multi-step process:
Formation of the Pyridazinone Core: : This can be achieved through a cyclization reaction involving appropriate hydrazine derivatives and dicarbonyl compounds.
Introduction of the Phenyl Group: : The phenyl group is typically added via a Friedel-Crafts acylation or alkylation reaction.
Attachment of the Propyl Chain: : This step often involves nucleophilic substitution reactions.
Formation of the Benzenesulfonamide Moiety: : The final product is obtained by reacting the intermediate with benzenesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial-scale production might optimize these steps to improve yield and reduce costs, employing continuous flow chemistry, advanced catalysis, and purification techniques to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-2-(trifluoromethyl)benzenesulfonamide can undergo oxidation reactions, particularly at the phenyl and pyridazinone moieties.
Reduction: : Reduction reactions can target the nitro or carbonyl groups, depending on the conditions and reagents used.
Substitution: : Electrophilic and nucleophilic substitution reactions can modify the trifluoromethyl and sulfonamide groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: : Typical reducing agents are sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and hydrogen gas (H2) with a palladium catalyst.
Substitution: : Reagents like halogens (Br2, Cl2), alkyl halides, and various nucleophiles (amines, thiols) are frequently used.
Major Products
Oxidation: : Leads to products with additional oxygen functionalities.
Reduction: : Results in alcohols, amines, or other reduced derivatives.
Substitution: : Produces a variety of substituted derivatives with different functional groups.
Scientific Research Applications
N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-2-(trifluoromethyl)benzenesulfonamide has diverse applications in scientific research:
Chemistry: : Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: : Investigated for its potential interactions with biological macromolecules.
Medicine: : Explored for its pharmacological properties, including anti-inflammatory and anti-cancer activities.
Industry: : Used in the development of new materials and as a catalyst or stabilizer in various industrial processes.
Mechanism of Action
The compound's mechanism of action can involve multiple pathways:
Molecular Targets: : Enzymes, receptors, and ion channels may be key targets.
Pathways Involved: : Interference with signaling pathways, such as those involving kinase or phosphatase activity, can lead to significant biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(3-(4-methylpyridazin-1(2H)-yl)propyl)-2-(trifluoromethyl)benzenesulfonamide
N-(3-(6-oxo-3-methylpyridazin-1(6H)-yl)propyl)-2-(trifluoromethyl)benzenesulfonamide
Highlighting Its Uniqueness
N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-2-(trifluoromethyl)benzenesulfonamide stands out due to its unique combination of functional groups, which impart specific reactivity patterns and biological activities. The presence of the trifluoromethyl group, in particular, can significantly influence its pharmacokinetics and metabolic stability, distinguishing it from other similar compounds.
What aspect of this compound intrigues you the most?
Properties
IUPAC Name |
N-[3-(6-oxo-3-phenylpyridazin-1-yl)propyl]-2-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N3O3S/c21-20(22,23)16-9-4-5-10-18(16)30(28,29)24-13-6-14-26-19(27)12-11-17(25-26)15-7-2-1-3-8-15/h1-5,7-12,24H,6,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJAAMICPEXYSCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNS(=O)(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
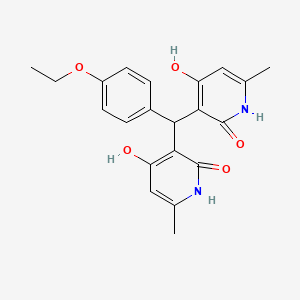
![(1-Methylpyrazolo[3,4-b]pyridin-5-yl)methanamine;hydrochloride](/img/structure/B2895488.png)
![2-(4-Chlorophenyl)-5-[(4-chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazole](/img/structure/B2895490.png)

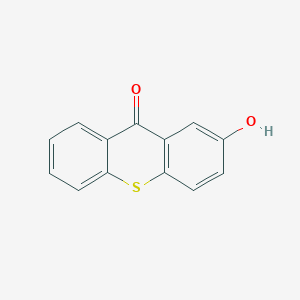
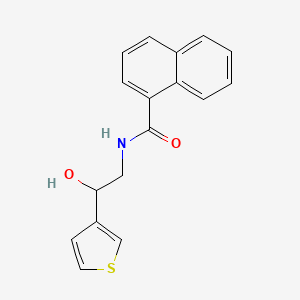
![methyl 3-[({[(4-methylphenyl)methyl]carbamoyl}methyl)(phenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2895499.png)
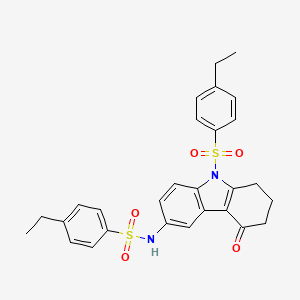
![N-[1-(6-ethoxypyridine-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2895501.png)
![(1Z)-1-(benzylsulfanyl)-1-[3,5-bis(trifluoromethyl)piperidin-1-yl]-N-(2-chlorophenyl)methanimine](/img/structure/B2895502.png)

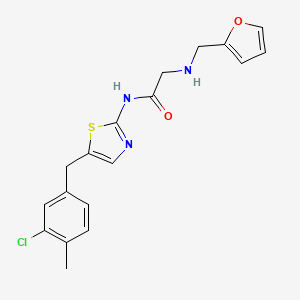
![N-(5-chloro-2-methylphenyl)-11-imino-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2895505.png)
![N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide](/img/structure/B2895509.png)
